molecular formula C23H36N6O5S B194398 21R-Argatroban CAS No. 121785-71-5

21R-Argatroban

Cat. No. B194398
M. Wt: 508.6 g/mol
InChI Key: KXNPVXPOPUZYGB-XYVMCAHJSA-N
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Description

“21R-Argatroban” is a potent anticoagulant used in the biomedical industry to study blood clots. It specifically inhibits thrombin, a key enzyme involved in the blood clotting process .


Synthesis Analysis

Argatroban is available as a mixture of 21R and 21S-diastereoisomers, in a ratio of roughly 64:36 . An efficient separation setup of the two epimers has been designed to understand their different activity and aqueous solubility . The drug showed significant degradation under hydrolysis (acidic, alkaline) and oxidation (peroxide stress) conditions .


Molecular Structure Analysis

The detailed structural analysis of 21R-Argatroban was pursued with the aim of understanding their different activity and aqueous solubility . A combination of different techniques was used to fully investigate their chemical physical features and intrinsic structural properties: Raman spectroscopy, powder X-ray diffraction (PXRD), single crystal X-ray diffraction, Fourier transform infrared (FTIR), spectroscopy thermogravimetric analysis (TGA) and solid-state nuclear magnetic resonance (SS-NMR) spectroscopy .


Chemical Reactions Analysis

Argatroban is a direct thrombin inhibitor that binds avidly and reversibly to the catalytic site of thrombin and that does not require other cofactors to exert its antithrombotic action . In order to facilitate characterization of the degradation products, the chemical structure of argatroban has been viewed as two components i.e., 4-methylpiperidine-2-carboxylic acid and 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfinic acid connected through a C-N bond linkage .


Physical And Chemical Properties Analysis

The molecular formula of 21R-Argatroban is C23H36N6O5S with an average mass of 508.634 Da and a monoisotopic mass of 508.246796 Da . It has a density of 1.5±0.1 g/cm3, a boiling point of 801.3±75.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.0 mmHg at 25°C .

Scientific Research Applications

  • Separation and Structural Analysis of Diastereoisomers : Argatroban, a thrombin inhibitor used in anticoagulant therapy, exists as a mixture of 21R and 21S-diastereoisomers. An efficient separation of these epimers and their detailed structural analysis has been conducted. This helps understand their differing activities and solubilities, which are crucial for the development of individual diastereoisomers for clinical applications (Ferraboschi et al., 2013).

  • NMR Assignments for Diastereomers : Comprehensive 1H and 13C NMR assignments for 21R- and 21S-argatroban have been reported. These findings are essential for accurately measuring the diastereomeric composition of argatroban, which is important for its medical use as an antithrombotic (Colombo et al., 2008).

  • Chemoenzymatic Synthesis : A study on the chemoenzymatic synthesis of enantiomerically pure 1,2,3,4-tetrahydroquinoline moiety of argatroban was conducted. This synthesis is vital for creating separate 21R and 21S forms of argatroban (Ferraboschi et al., 2013).

  • Clinical Applications and Anticoagulant Properties : Studies have highlighted argatroban's use as a small-molecule, direct thrombin inhibitor. Its molecular properties allow for significant antithrombotic efficacy with minimal systemic anticoagulant effects. Argatroban has shown effectiveness in various clinical settings including heparin-induced thrombocytopenia, acute myocardial infarction, and ischemic stroke (Hursting et al., 1997).

  • Use in Stroke Treatment : Argatroban has been studied for its potential to reduce ischemic lesion size and extend treatment windows in stroke management. It has been combined with recombinant tissue plasminogen activator (rtPA) in experimental models to explore these benefits (Morris et al., 2001).

  • Management of Heparin-Induced Thrombocytopenia : Argatroban's efficacy in the treatment and prophylaxis of thrombosis in patients with heparin-induced thrombocytopenia has been reviewed. It is highly selective as a direct thrombin inhibitor and is generally well tolerated in patients (Dhillon, 2009).

  • Combination with Tissue-Type Plasminogen Activator : A study combining argatroban with intravenous tPA showed potential safety in patients with moderate neurological deficits due to proximal intracranial arterial occlusions. This combination may produce more complete recanalization than tPA alone (Barreto et al., 2012).

  • Anticoagulation in Continuous Renal Replacement Therapy : Argatroban has been evaluated as an anticoagulant in continuous renal replacement therapy, particularly in critically ill patients with heparin-induced thrombocytopenia and acute renal failure. Its efficacy and safety were the main focus of this study (Link et al., 2009).

Safety And Hazards

When handling 21R-Argatroban, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are advised .

Future Directions

The availability of Argatroban as a mixture of 21R and 21S-diastereoisomers has prompted the design of an efficient separation setup of the two epimers . This, along with the detailed structural analysis and the understanding of their different activity and aqueous solubility, provides new useful information for the development of the individual diastereoisomers .

properties

IUPAC Name

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15-,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNPVXPOPUZYGB-XYVMCAHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@@H](C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Argatroban
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.21e-01 g/L
Record name Argatroban
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

21R-Argatroban

CAS RN

121785-71-5, 74863-84-6
Record name 21R-Argatroban
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Record name 121785-71-5
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Record name ARGATROBAN ANHYDROUS, (21R)-
Source FDA Global Substance Registration System (GSRS)
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Record name Argatroban
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Ferraboschi, D Colombo, L Legnani, L Toma… - Chirality, 2013 - Wiley Online Library
… In this article we describe an efficient separation of the diastereomeric mixture of 21S and 21R-argatroban. The two isomers, which have different thrombin inhibitory activity and …
Number of citations: 5 onlinelibrary.wiley.com
D Colombo, P Ferraboschi, P Grisenti… - Magnetic Resonance …, 2008 - Wiley Online Library
The complete 1 H and 13 C NMR assignments are reported for the antithrombotic (21R)‐ and (21S)‐argatroban by 1D and 2D NMR experiments (HSQC, HMBC, NOESY and 1 H 1 H …

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